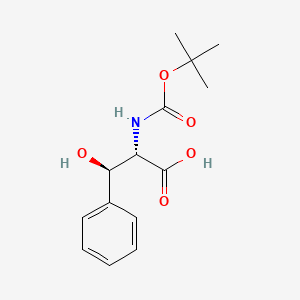

(2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine

Description

(2R,3S)/(2S,3R)-Racemic Boc-β-hydroxyphenylalanine is a β-amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a hydroxyl group at the β-position of the phenylalanine backbone. Its molecular formula is C₁₄H₁₉NO₅, with a molecular weight of 281.30 g/mol and a CAS registry number of 102507-18-6 . The compound exhibits moderate lipophilicity (logP = 2.09) and a polar surface area of 95.86 Ų, reflecting balanced solubility in both aqueous and organic phases .

Properties

IUPAC Name |

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163349 | |

| Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102507-18-6 | |

| Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102507-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antimicrobial Agents

Boc-beta-hydroxyphenylalanine has been utilized in the synthesis of various antimicrobial compounds. For instance, it plays a role in the total synthesis of lysobactin, an antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows for the incorporation into peptide chains that enhance antibacterial activity .

Anticancer Research

The compound has been explored for its potential in anticancer therapies. Studies indicate that fluorinated derivatives of beta-hydroxyphenylalanine can improve the hydrophobicity and bioavailability of anticancer agents. This enhancement is attributed to the compound's ability to stabilize protein structures, which can be leveraged in drug design .

Protein Engineering

In protein engineering, Boc-beta-hydroxyphenylalanine is used to introduce structural modifications that enhance protein stability and solubility. Its incorporation into proteins can lead to improved functional properties, making it valuable for biotechnological applications .

Synthesis of Peptide Libraries

The compound serves as a building block for synthesizing diverse peptide libraries. These libraries are essential for high-throughput screening in drug discovery processes, allowing researchers to identify novel therapeutic candidates .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Key Properties:

- Stereochemistry : Racemic mixture of (2R,3S) and (2S,3R) diastereomers.

- Synthesis : Prepared via stereoselective hydroxylation of phenylalanine derivatives followed by Boc protection, though detailed protocols remain proprietary .

- Applications : Used in peptide synthesis, particularly for introducing β-hydroxy motifs that influence secondary structures like β-turns .

Comparison with Structurally Similar Compounds

Fmoc-Protected Analogs: (2R,3S)/(2S,3R)-Racemic Fmoc-β-Hydroxyphenylalanine

Structural Differences :

- Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc) instead of Boc.

- Molecular Formula: C₂₄H₂₁NO₅ (vs. C₁₄H₁₉NO₅ for Boc), with a higher molecular weight (435.43 g/mol) due to the Fmoc group’s aromaticity .

Functional Implications :

- Deprotection : Fmoc requires basic conditions (e.g., piperidine), whereas Boc is acid-labile (e.g., trifluoroacetic acid). This makes Fmoc preferable for solid-phase peptide synthesis (SPPS) under mild acidic conditions .

- Cost : Priced at $491.00 for 5 g (purity >95%), compared to Boc analogs, which are typically cheaper due to simpler synthesis .

Stereoisomeric Variants: (2R,3R)/(2S,3S)-Racemic Boc-β-Hydroxy-Phenylalanine

Structural Differences :

Functional Implications :

Methyl-Substituted Analog: (2R,3R)/(2S,3S)-Racemic Fmoc-β-Methyl-Phenylalanine

Structural Differences :

Functional Implications :

- Hydrophobicity : Higher logP (~3.5 estimated) due to the methyl group, enhancing membrane permeability in therapeutic peptides .

- Cost : Priced at $793.90 for 5 g , reflecting synthetic complexity .

Data Table: Comparative Analysis of Key Parameters

Research Findings and Implications

- Stereochemical Impact : The (2R,3S)/(2S,3R) configuration in Boc-β-hydroxyphenylalanine promotes β-turn formation in peptides, whereas the (2R,3R)/(2S,3S) diastereomer may disrupt helical structures due to steric clashes .

- Protecting Group Utility : Boc derivatives are cost-effective for small-scale research, while Fmoc analogs dominate industrial SPPS due to compatibility with automated synthesizers .

- Methyl vs. Hydroxyl : Methyl substitution enhances metabolic stability but reduces hydrogen-bonding capacity, limiting use in bioactive peptides requiring precise folding .

Biological Activity

(2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine (Boc-β-HPA) is a non-proteinogenic amino acid derivative that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This compound is a β-hydroxy amino acid that can influence various biological pathways, making it a candidate for therapeutic applications.

Synthesis and Structural Characteristics

Boc-β-HPA is synthesized through several methods, including palladium-catalyzed reactions that allow for stereoselective formation of the β-hydroxy group. The synthesis typically involves the use of protecting groups such as Boc (tert-butoxycarbonyl) to facilitate subsequent reactions without compromising the integrity of the amino acid structure .

Biological Activity Overview

Boc-β-HPA exhibits a range of biological activities, primarily due to its ability to mimic natural amino acids and participate in peptide synthesis. Its structural similarity to phenylalanine allows it to integrate into peptide chains, potentially altering the properties and functions of peptides.

Antimicrobial Activity

Research indicates that Boc-β-HPA and its derivatives can exhibit antimicrobial properties. For instance, modifications in the β-hydroxy group can enhance the activity against various bacterial strains, including antibiotic-resistant ones. Studies have shown that certain analogs display minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Boc-β-HPA has been evaluated for its cytotoxic effects on cancer cell lines. For example, derivatives of Boc-β-HPA have demonstrated significant cytotoxicity against colon cancer cell lines such as HCT116, with IC50 values indicating potent growth inhibition . The mechanism appears to involve disruption of critical protein interactions within cancer cells, particularly through modulation of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation.

Case Studies

- Case Study on Antimicrobial Efficacy : A series of Boc-β-HPA derivatives were synthesized and tested for their antibacterial activity. The results indicated that specific modifications to the side chain significantly enhanced antimicrobial potency while maintaining low hemolytic activity against human red blood cells .

- Cytotoxicity in Cancer Research : In a study assessing the cytotoxic effects on various cancer cell lines, Boc-β-HPA derivatives were found to inhibit cell growth effectively. The study employed computational docking studies to elucidate the binding affinities of these compounds to Hsp90, confirming their potential as anticancer agents .

The biological activities of Boc-β-HPA can be attributed to several mechanisms:

- Mimicking Natural Amino Acids : Its structural similarity allows it to integrate into proteins and peptides, potentially altering their function.

- Modulation of Protein Interactions : By binding to key proteins such as Hsp90, Boc-β-HPA can disrupt protein folding and stability, leading to increased apoptosis in cancer cells.

- Antibacterial Mechanisms : The compound's ability to disrupt bacterial membrane integrity contributes to its antimicrobial effects.

Preparation Methods

Sharpless Asymmetric Aminohydroxylation

The Sharpless aminohydroxylation reaction is a cornerstone for synthesizing syn-β-hydroxytyrosine derivatives. Konno et al. demonstrated its application to generate enantio-pure syn-β-hydroxytyrosine via a three-step sequence:

-

MEM Protection : 4-Hydroxybenzaldehyde is protected with a methoxyethoxymethyl (MEM) group to prevent oxidation.

-

Horner–Emmons Reaction : The protected aldehyde undergoes olefination to form a cinnamate derivative.

-

Sharpless Aminohydroxylation : Using asymmetric conditions, the cinnamate is converted to syn-β-hydroxytyrosine with >90% enantiomeric excess (ee).

For anti-β-hydroxytyrosine, the cinnamate derivative is oxidized to a diol using AD-mix, followed by conversion of the α-hydroxy group to an amine. This method yields four stereoisomers, including the (2R,3S)/(2S,3R) racemic pair.

Table 1: Comparative Analysis of Sharpless Aminohydroxylation Conditions

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|

| MEM Protection | MEM-Cl, DIEA, DCM | 92 | N/A |

| Horner–Emmons | PO(OMe)₃, NaH, THF | 85 | N/A |

| Aminohydroxylation | (DHQ)₂PHAL, OsO₄, CH₃SO₂NH₂ | 78 | 92% (syn) |

Enzymatic Resolution

While chemical methods dominate, enzymatic approaches using L-threonine aldolase have been explored. However, these suffer from low yields (30–40%) and moderate stereoselectivity.

Racemization and Stereochemical Considerations

Racemization during synthesis is a major challenge. The anti-β-hydroxytyrosine isomers exhibit greater stability than their syn counterparts, as evidenced by their resistance to epimerization under acidic conditions. To obtain the (2R,3S)/(2S,3R) racemate, kinetic resolution via chiral column chromatography or diastereomeric salt formation is employed.

Deprotection and Purification Techniques

Boc Protection and Crystallization

Post-synthesis, the Boc group is introduced using di-tert-butyl dicarbonate. A patented crystallization method ensures high purity:

-

Reaction : Free β-hydroxyphenylalanine reacts with di-tert-butyl dicarbonate in THF.

-

Solvent Removal : The solvent is evaporated under reduced pressure to yield an oily residue.

-

Seeding and Pulping : Seed crystals (0.2–2 wt%) are added, followed by a weak polar solvent (e.g., cyclohexane) to induce crystallization.

Table 2: Crystallization Parameters for Boc-β-Hydroxyphenylalanine

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Seed Crystal Purity | ≥99% | Prevents impurity uptake |

| Solvent Volume | 5–10× (v/w) | Maximizes yield |

| Drying Conditions | 60°C, 15–30 hr under vacuum | Residual solvent ≤0.1% |

Acidic Deprotection

Deprotection of the Boc group requires mild acidic conditions to avoid β-hydroxyl group elimination. Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) achieves complete deprotection within 2 hours.

Analytical Characterization

Spectroscopic Analysis

Q & A

Q. What role does the Boc group play in stabilizing β-hydroxyphenylalanine during solid-phase peptide synthesis (SPPS)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.